
N-(2-pyridinylmethyl)cyclooctanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridinylmethyl)cyclooctanamine hydrochloride, also known as Pocapavir, is a small molecule antiviral drug that has been developed to treat infections caused by enteroviruses. Enteroviruses are a group of viruses that can cause a wide range of illnesses, including the common cold, hand, foot, and mouth disease, and meningitis. Pocapavir has been shown to be effective against a number of enteroviruses, including the poliovirus, coxsackievirus, and enterovirus 71.
Wirkmechanismus
N-(2-pyridinylmethyl)cyclooctanamine hydrochloride works by binding to a specific site on the viral capsid, which is the outer shell of the virus. This binding prevents the virus from attaching to and entering host cells, thereby preventing infection. This compound has been shown to be effective against a wide range of enteroviruses, including those that have evolved to evade other antiviral drugs.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in animal studies. It is well-tolerated and does not appear to have any significant adverse effects on normal cellular processes. This compound has also been shown to be effective in reducing viral load and improving clinical outcomes in patients with enterovirus infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-pyridinylmethyl)cyclooctanamine hydrochloride has several advantages over other antiviral drugs, including its broad-spectrum activity against enteroviruses, its ability to prevent infection as well as treat established infections, and its low toxicity. However, this compound has some limitations, including its relatively high cost of production and the need for further clinical trials to establish its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-pyridinylmethyl)cyclooctanamine hydrochloride. These include:
1. Further clinical trials to establish the safety and efficacy of this compound in humans, particularly in vulnerable populations such as infants and immunocompromised individuals.
2. Development of new formulations of this compound that can be administered orally or via inhalation, to increase its ease of use and accessibility.
3. Exploration of the potential use of this compound in combination with other antiviral drugs, to enhance its efficacy against enteroviruses.
4. Investigation of the potential use of this compound in the prevention and treatment of other viral infections, such as influenza and respiratory syncytial virus.
5. Further studies to elucidate the mechanism of action of this compound, to identify potential targets for the development of new antiviral drugs.
Synthesemethoden
The synthesis of N-(2-pyridinylmethyl)cyclooctanamine hydrochloride involves a number of steps, starting with the reaction of 2-bromomethylpyridine with cyclooctanone to form N-(2-pyridinylmethyl)cyclooctanone. This intermediate is then reduced to N-(2-pyridinylmethyl)cyclooctanamine, which is then reacted with hydrochloric acid to form the hydrochloride salt of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridinylmethyl)cyclooctanamine hydrochloride has been extensively studied for its antiviral properties, particularly against enteroviruses. In vitro studies have shown that this compound is effective against a number of enteroviruses, including those that are resistant to other antiviral drugs. In vivo studies in animal models have also demonstrated the efficacy of this compound in preventing and treating enterovirus infections.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclooctanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-2-4-8-13(9-5-3-1)16-12-14-10-6-7-11-15-14;/h6-7,10-11,13,16H,1-5,8-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPJMBEIALTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

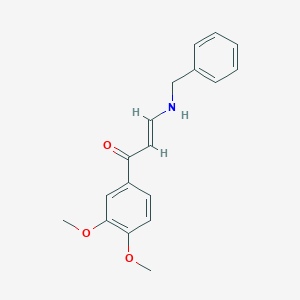
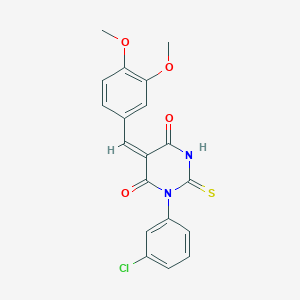
![N-(3-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4996718.png)
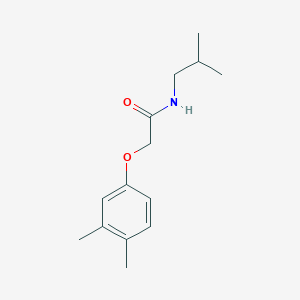
![ethyl 4-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4996739.png)
![4-(2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4996754.png)
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4996768.png)
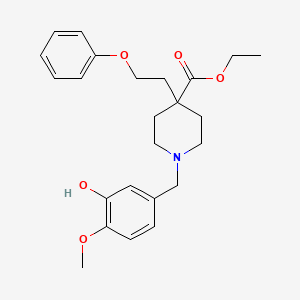
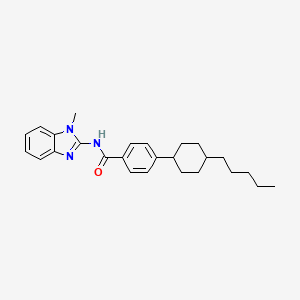
![isopropyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4996783.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)
